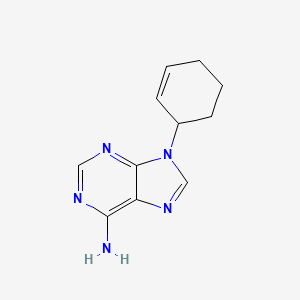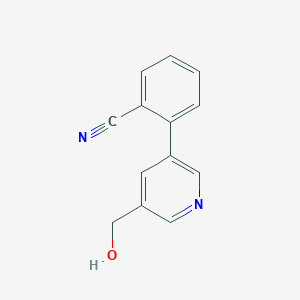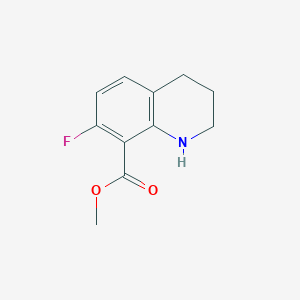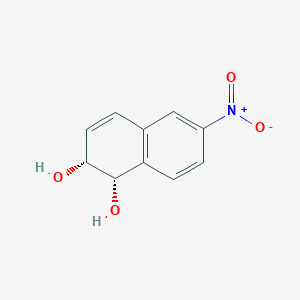
3-Chloro-2,8-dimethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,8-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the third position and methyl groups at the second and eighth positions on the quinoline ring, along with a ketone group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,8-dimethylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,8-dimethylquinoline.
Oxidation: The ketone group at the fourth position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chlorination: Utilizing continuous flow reactors to ensure efficient chlorination.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,8-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Formation of substituted quinolines.
Reduction: Formation of 3-chloro-2,8-dimethylquinolin-4-ol.
Oxidation: Formation of quinoline N-oxides.
Applications De Recherche Scientifique
3-Chloro-2,8-dimethylquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Explored for its potential use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 3-chloro-2,8-dimethylquinolin-4(1H)-one depends on its specific application:
Enzyme Inhibition: It may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dimethylquinoline: Lacks the chlorine atom and ketone group, resulting in different chemical reactivity and biological activity.
3-Chloroquinoline: Lacks the methyl groups, leading to variations in steric and electronic properties.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and applications.
Uniqueness
3-Chloro-2,8-dimethylquinolin-4(1H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl groups, and a ketone group makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
3-chloro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
IOMRFBAALCMWEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)







